molecular formula C9H16N2O B15312021 8-Amino-2-azaspiro[4.5]decan-1-one

8-Amino-2-azaspiro[4.5]decan-1-one

Katalognummer: B15312021
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: HUHINIHEXPGYJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-2-azaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a lactam ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2-azaspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a lactam precursor, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

8-Amino-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

8-Amino-2-azaspiro[4.5]decan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Amino-2-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. This interaction can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Amino-2-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of an amino group, which imparts distinct reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Eigenschaften

Molekularformel

C9H16N2O

Molekulargewicht

168.24 g/mol

IUPAC-Name

8-amino-2-azaspiro[4.5]decan-1-one

InChI

InChI=1S/C9H16N2O/c10-7-1-3-9(4-2-7)5-6-11-8(9)12/h7H,1-6,10H2,(H,11,12)

InChI-Schlüssel

HUHINIHEXPGYJM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1N)CCNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.